molecular formula C16H14OS B13994704 7-methoxy-3-phenyl-1H-isothiochromene CAS No. 53844-20-5

7-methoxy-3-phenyl-1H-isothiochromene

Cat. No.: B13994704
CAS No.: 53844-20-5
M. Wt: 254.3 g/mol
InChI Key: RMWJNRHJBAATNI-UHFFFAOYSA-N
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Description

7-methoxy-3-phenyl-1H-isothiochromene is a chemical compound with the molecular formula C16H14OS and a molecular weight of 254.35 g/mol It is characterized by a methoxy group at the 7th position and a phenyl group at the 3rd position on the isothiochromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-phenyl-1H-isothiochromene typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 7-methoxy-1H-isothiochromene and phenylboronic acid.

    Catalysts and Reagents: Palladium catalysts, such as palladium acetate, are commonly used in the reaction. Other reagents may include bases like potassium carbonate and solvents like toluene.

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (e.g., 100-150°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-phenyl-1H-isothiochromene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiols or thioethers.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Compounds with substituted functional groups at the 7th position.

Scientific Research Applications

7-methoxy-3-phenyl-1H-isothiochromene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-methoxy-3-phenyl-1H-isothiochromene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-3-phenyl-1H-chromene: Similar structure but lacks the sulfur atom.

    7-methoxy-3-phenyl-1H-thiochromene: Similar structure but with different substitution patterns.

Uniqueness

7-methoxy-3-phenyl-1H-isothiochromene is unique due to the presence of both a methoxy group and a phenyl group on the isothiochromene ring. This combination of functional groups imparts specific chemical and physical properties that distinguish it from other related compounds.

Properties

CAS No.

53844-20-5

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

IUPAC Name

7-methoxy-3-phenyl-1H-isothiochromene

InChI

InChI=1S/C16H14OS/c1-17-15-8-7-13-10-16(18-11-14(13)9-15)12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

RMWJNRHJBAATNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(SC2)C3=CC=CC=C3

Origin of Product

United States

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